(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

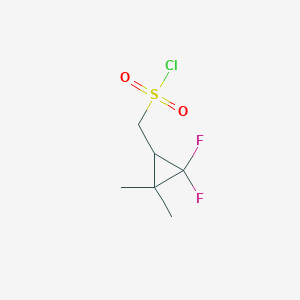

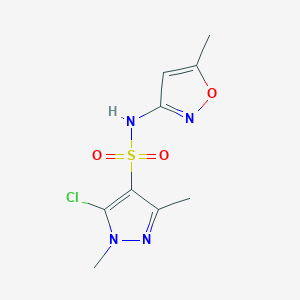

“(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C6H9ClF2O2S . It has a molecular weight of 218.65 .

Molecular Structure Analysis

The molecular structure of “(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride” consists of a cyclopropyl ring with two methyl groups and two fluorine atoms attached to the same carbon atom . The methanesulfonyl chloride group is attached to the cyclopropyl ring .Physical And Chemical Properties Analysis

“(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride” is a compound with a molecular weight of 218.65 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación

Conformations and Self-association in Organic Chemistry

Trifluoromethylsulfonyl derivatives, similar in structure to (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride, have been studied for their conformations and self-association properties in solutions. These studies provide insights into the behavior of such compounds in inert solvents and their potential for forming hydrogen-bonded dimers or chain associates, which could have implications for designing better pharmaceuticals and materials (Sterkhova, Moskalik, & Shainyan, 2014).

Reactivity and Formation of Novel Compounds

Research on N-(Trifluoromethylsulfonylimino) derivatives, which share a functional group with (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride, explores their reactivity with potassium fluoride to form potassium salts. This reactivity is crucial for synthesizing new organofluorine compounds, potentially applicable in material science and drug development (Yagupol’skii, Bezdudnyi, & Yagupol'skii, 2006).

Ionic Liquids and Electrochemistry

Studies on bis(methanesulfonyl)amide salts highlight the importance of sulfonamide derivatives in creating ionic liquids with unique properties such as low melting points, high fluidity, and good thermal stability. These findings are relevant for applications in electrochemistry and green chemistry, where such ionic liquids can serve as solvents or electrolytes (Pringle et al., 2003).

Materials Science

The role of methanesulfonyl chloride, a related compound, in forming ionic liquids with aluminum chloride has been explored for its electrochemical properties, particularly in the context of sodium insertion into vanadium pentoxide. This research is pivotal for developing new materials for batteries and energy storage technologies (Su, Winnick, & Kohl, 2001).

Synthesis and Chemical Transformations

The synthesis and transformation of sulfenylether derivatives using dimethyl sulfoxide and oxalyl chloride have been described, providing a method for sulfenyletherification that could be applicable in the synthesis of molecules containing (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride or related structures. This research contributes to the field of synthetic organic chemistry, offering new pathways for constructing complex molecules (Gao et al., 2018).

Propiedades

IUPAC Name |

(2,2-difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c1-5(2)4(6(5,8)9)3-12(7,10)11/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKZGHHCXOPBIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(F)F)CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

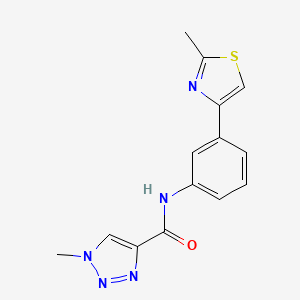

![8-(5-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2558837.png)

![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)

![2,5-Dimethyl-7-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2558843.png)

![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2558845.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2558848.png)

![N-(2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558850.png)

![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)

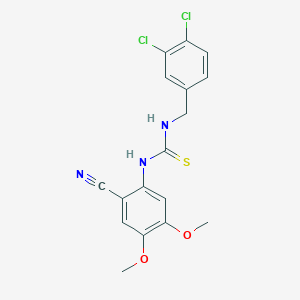

![ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2558854.png)

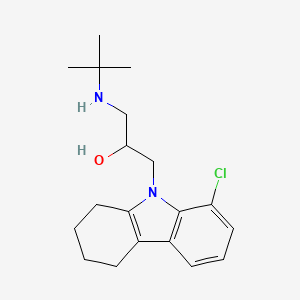

![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2558856.png)